molecular formula C9H12N2 B12976286 3-(Azetidin-3-yl)-2-methylpyridine

3-(Azetidin-3-yl)-2-methylpyridine

Cat. No.: B12976286
M. Wt: 148.20 g/mol
InChI Key: IPHVVFXRRCEMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azetidin-3-yl)-2-methylpyridine is a heterocyclic compound that features both an azetidine ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-2-methylpyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the use of N-Boc-azetidin-3-one as a starting material. This compound undergoes a Horner–Wadsworth–Emmons reaction to form an azetidin-3-ylidene intermediate, which is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, would likely be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

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Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

3-(azetidin-3-yl)-2-methylpyridine

InChI

InChI=1S/C9H12N2/c1-7-9(3-2-4-11-7)8-5-10-6-8/h2-4,8,10H,5-6H2,1H3

InChI Key

IPHVVFXRRCEMJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C2CNC2

Origin of Product

United States

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